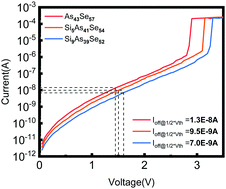The enhanced performance of a Si–As–Se ovonic threshold switching selector†
Journal of Materials Chemistry C Pub Date: 2021-08-18 DOI: 10.1039/D1TC02730A
Abstract
The use of three-dimensionally interleaved memory for enormous data mounts with reduced energy consumption is a future technology frontier. Two-terminal ovonic threshold switching devices are a promising form of selector technology favored by industry, and their excellent electrical properties make them an indispensable component for the realization of large-scale crossbar arrays. However, their relatively low thermal stability and difficulties relating to threshold voltage modulation are two huge obstacles preventing their application. In this paper, via doping Si into AsSe, the regulation of threshold voltage (Vth) and a lower Ioff value (∼10 nA) are achieved. Vth increases with Si doping. A fast operation speed of about 10 ns is also achieved for both turn-on and turn-off. Also, satisfactory endurance of larger than 107 cycles is attained. Compared to AsSe, Si–AsSe OTS materials show better thermal stability without crystallization after annealing at 450 °C for half an hour, which results from the more stable amorphous network made of newly formed Si–As and Si–Se bonds and the inhibition of atom drift. The increase in Vth is attributed not only to a depletion in the number of defects but also to electron orbital aspects, as silicon-induced orbitals lie at deeper energy, making electron hopping to the conduction band harder. Our research provides insight into the relationship between the material microstructure and the device performance during OTS, paving the way for further OTS material screening.


Recommended Literature
- [1] Applications of light scattering in dye-sensitized solar cells
- [2] What can we learn about battery materials from their magnetic properties?
- [3] An unprecedented azobenzene-based organic single-component ferroelectric†
- [4] Progress in marine derived renewable functional materials and biochar for sustainable water purification
- [5] Targeted co-delivery of the aldose reductase inhibitor epalrestat and chemotherapeutic doxorubicin via a redox-sensitive prodrug approach promotes synergistic tumor suppression†
- [6] An effective photocatalytic hydrogen evolution strategy based on tunable band gap (CuIn)xZn2(1−x)S2 combined with amorphous molybdenum sulfide†
- [7] Aptameric detection of quinine in reclaimed wastewater using a personal glucose meter†
- [8] Asymmetric gold nanodimer arrays: electrostatic self-assembly and SERS activity†
- [9] Facile fabrication of Ce-decorated composition-tunable Ce@ZnCo2O4 core–shell microspheres for enhanced catalytic propane combustion
- [10] Real-time two-photon lithography in controlled flow to create a single-microparticle array and particle-cluster array for optofluidic imaging†

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 130348-90-2
-
CAS no.: 137361-05-8
-
CAS no.: 138667-25-1
-
CAS no.: 185056-83-1









